N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide
Overview
Description
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide is a synthetic organic compound that belongs to the benzothiazole family This compound is characterized by the presence of a benzothiazole ring substituted with a chlorine atom at the 7th position and a methyl group at the 4th position Additionally, it has an ethoxybenzamide moiety attached to the nitrogen atom of the benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide typically involves the following steps:
Formation of 7-chloro-4-methyl-1,3-benzothiazole: This can be achieved by reacting 4-methyl-2-aminothiophenol with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to form the benzothiazole ring.
N-alkylation: The resulting 7-chloro-4-methyl-1,3-benzothiazole is then reacted with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. This step involves the formation of an amide bond between the benzothiazole nitrogen and the ethoxybenzoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The chlorine atom on the benzothiazole ring can be substituted with nucleophiles such as amines or thiols, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent. Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development.
Material Science: The compound’s unique structural properties make it suitable for use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in biological assays to study its effects on cellular processes and enzyme activities.
Mechanism of Action
The mechanism of action of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to the disruption of essential biochemical pathways. For example, it may inhibit the activity of kinases or proteases, resulting in the modulation of cell signaling and apoptosis pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide
- N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-hydroxybenzamide
- N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-aminobenzamide
Uniqueness
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide is unique due to the presence of the ethoxy group, which can influence its lipophilicity and bioavailability. This structural feature may enhance its ability to penetrate biological membranes and interact with intracellular targets, making it a promising candidate for further research and development.
Properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2S/c1-3-22-12-7-5-11(6-8-12)16(21)20-17-19-14-10(2)4-9-13(18)15(14)23-17/h4-9H,3H2,1-2H3,(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBAHKOWSFISED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301201157 | |
Record name | N-(7-Chloro-4-methyl-2-benzothiazolyl)-4-ethoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301201157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
912770-98-0 | |
Record name | N-(7-Chloro-4-methyl-2-benzothiazolyl)-4-ethoxybenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=912770-98-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(7-Chloro-4-methyl-2-benzothiazolyl)-4-ethoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301201157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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